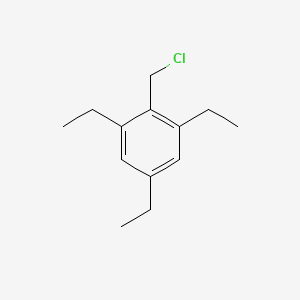

2,4,6-Triethylbenzyl chloride

説明

2,4,6-Trimethylbenzyl chloride (α²-chloroisodurene) is a substituted benzyl chloride characterized by three methyl groups at the 2-, 4-, and 6-positions of the benzene ring and a chloromethyl (-CH₂Cl) group at the 1-position. Its synthesis via chloromethylation of mesitylene was first reported by Sommelet in 1913 . The compound is a waxy solid with a low melting point (37 °C) and has been characterized using infrared (IR) spectroscopy , nuclear magnetic resonance (NMR) , and X-ray crystallography .

The X-ray crystal structure (determined at 93 K) reveals two independent molecules per asymmetric unit in a triclinic crystal system (space group P-1). Key structural features include a C-Cl bond length of 1.83 Å, which is atypically long compared to other benzyl chlorides, and a torsion angle of ~90° between the C-Cl bond and the aromatic ring plane due to steric hindrance from the 2,6-dimethyl groups .

特性

分子式 |

C13H19Cl |

|---|---|

分子量 |

210.74 g/mol |

IUPAC名 |

2-(chloromethyl)-1,3,5-triethylbenzene |

InChI |

InChI=1S/C13H19Cl/c1-4-10-7-11(5-2)13(9-14)12(6-3)8-10/h7-8H,4-6,9H2,1-3H3 |

InChIキー |

NXWILBDICKPUGG-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=C(C(=C1)CC)CCl)CC |

製品の起源 |

United States |

類似化合物との比較

Table 1: Geometric Parameters of Selected Substituted Benzyl Chlorides

*C-Cl bond length in benzoyl chloride derivatives is typically shorter due to resonance stabilization.

Key Observations:

C-Cl Bond Length : The C-Cl bond in 2,4,6-trimethylbenzyl chloride (1.83 Å) is longer than in benzyl chloride (1.79 Å) and other analogs, attributed to steric strain from the 2,6-dimethyl groups .

Torsion Angle : The near-perpendicular orientation of the CH₂Cl group in 2,4,6-trimethylbenzyl chloride contrasts sharply with planar conformations in less hindered analogs (e.g., benzyl chloride). This steric effect reduces conjugation between the aromatic ring and the CH₂Cl group .

Symmetry Effects : Compounds like 1,3,5-tris(chloromethyl)benzene exhibit multiple independent CH₂Cl geometries due to crystallographic symmetry, whereas 2,4,6-trimethylbenzyl chloride lacks such symmetry .

Physicochemical and Reactivity Comparisons

Reactivity Trends:

- Steric Effects : The bulky 2,4,6-trimethyl groups in 2,4,6-trimethylbenzyl chloride hinder nucleophilic substitution (SN₂) reactions compared to benzyl chloride .

- Electronic Effects : Methoxy-substituted analogs (e.g., 3,4,5-trimethoxybenzyl chloride) exhibit enhanced electron-donating effects, altering reactivity in electrophilic aromatic substitution .

Spectroscopic Comparisons

- NMR: The ¹H NMR spectrum of 2,4,6-trimethylbenzyl chloride shows distinct upfield shifts for the methyl groups (δ ~2.3 ppm) and a singlet for the CH₂Cl protons (δ ~4.6 ppm) . In contrast, 1,3-bis(chloromethyl)benzene exhibits split signals due to non-equivalent CH₂Cl groups .

- IR : The C-Cl stretching frequency in 2,4,6-trimethylbenzyl chloride (~650 cm⁻¹) is lower than in benzyl chloride (~680 cm⁻¹), consistent with its longer bond length .

Notes on Data Limitations

Structural and reactivity data for triethyl-substituted analogs are absent in the literature reviewed.

Crystallographic Data Gaps : While 2,4,6-trimethylbenzyl chloride’s structure is well-documented, comparable data for higher homologs (e.g., 2,4,6-triethylbenzyl chloride) are unavailable, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。